molecular formula C22H23FN2O3 B11367955 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one

Cat. No.: B11367955
M. Wt: 382.4 g/mol
InChI Key: OSLCNSLBIUZCCE-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzoxazole ring, followed by the introduction of the piperidine ring and the fluorophenoxy group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one involves its interaction with specific molecular targets. The benzoxazole and piperidine rings may interact with enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one is unique due to the presence of the fluorophenoxy group, which can significantly influence its chemical properties and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H23FN2O3

Molecular Weight

382.4 g/mol

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one

InChI

InChI=1S/C22H23FN2O3/c1-2-19(27-17-9-7-16(23)8-10-17)22(26)25-13-11-15(12-14-25)21-24-18-5-3-4-6-20(18)28-21/h3-10,15,19H,2,11-14H2,1H3

InChI Key

OSLCNSLBIUZCCE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCC(CC1)C2=NC3=CC=CC=C3O2)OC4=CC=C(C=C4)F

Origin of Product

United States

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